2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
Description
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Properties
Molecular Formula |
C15H19N3O2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-3-8-13-17-18-15(21-13)16-14(19)12(4-2)20-11-9-6-5-7-10-11/h5-7,9-10,12H,3-4,8H2,1-2H3,(H,16,18,19) |
InChI Key |
MCZZIZPFKDFGJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(CC)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 2-phenoxybutanoyl chloride with 5-propyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide stands out due to its unique combination of the phenoxy and thiadiazole moieties, which contribute to its diverse biological activities. The presence of the phenoxy group enhances its lipophilicity, allowing better interaction with biological membranes and targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
